molecular formula C18H17N3O2 B2700443 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide CAS No. 898416-86-9

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2700443
CAS No.: 898416-86-9
M. Wt: 307.353
InChI Key: YERRENWDQNDFCD-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family.

Mechanism of Action

The mode of action of indolizine derivatives can vary depending on the specific functional groups present in the molecule. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

The biochemical pathways affected by indolizine derivatives can also vary widely. Some indolizine derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the target of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-formyl pyrrole derivatives with suitable benzoyl derivatives under specific conditions . The reaction conditions often include the use of catalysts such as palladium or copper salts and solvents like ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the laboratory-scale synthesis for larger-scale operations. This involves scaling up the reaction conditions, optimizing the use of catalysts, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
  • 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Uniqueness

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the benzoyl moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-11-6-8-12(9-7-11)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERRENWDQNDFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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